![molecular formula C8H10N2O2 B1600855 N-Methoxy-N-methylpicolinamide CAS No. 148493-07-6](/img/structure/B1600855.png)
N-Methoxy-N-methylpicolinamide
Overview
Description
N-Methoxy-N-methylpicolinamide is a chemical compound with the molecular formula C8H10N2O2 . It has a molecular weight of 166.18 g/mol . The IUPAC name for this compound is N-methoxy-N-methylpyridine-2-carboxamide .
Synthesis Analysis
The synthesis of N-Methoxy-N-methylpicolinamide and similar compounds is a topic of interest in medicinal chemistry . The development of novel less toxic, low cost and very energetic N-methylpicolinamide-bearing hybrids is a hot research topic .Molecular Structure Analysis
The molecular structure of N-Methoxy-N-methylpicolinamide includes 12 heavy atoms . The compound has a complexity of 161 as computed by Cactvs 3.4.6.11 .Chemical Reactions Analysis
N-Methoxy-N-methylpicolinamide is involved in various chemical reactions. For instance, it has been used in the development of anticancer therapeutics .Physical And Chemical Properties Analysis
N-Methoxy-N-methylpicolinamide has a topological polar surface area of 42.4 Ų . It has a XLogP3 of -0.4, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Anticancer Therapeutics
N-Methoxy-N-methylpicolinamide plays a significant role in the development of anticancer therapeutics. It is used in the synthesis of picolinamide-containing heterocyclic compounds, which show potential as potent anticancer agents. The structure-activity relationship (SAR) studies of these compounds help in the innovation and development of more effective drugs against various cancers (Moku et al., 2019).
Synthetic Utility in Chemistry
N-Methoxy-N-methylamide, also known as the Weinreb amide, is extensively used in synthetic chemistry. Its application as an acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group has been vital in various synthetic endeavors. This versatility has made it popular in both academic and industrial settings, including large-scale pharmaceutical manufacturing (Balasubramaniam & Aidhen, 2008).
Radioligand Binding Studies
N-Methoxy-N-methylpicolinamide derivatives have been used in radioligand binding studies to evaluate their affinity for sigma-2 receptors, which are important in understanding certain pharmacological profiles. These studies aid in developing ligands for in vitro research (Xu et al., 2005).
Novel Kinase Inhibitors
Compounds containing the N-methylpicolinamide moiety have been synthesized and evaluated as potential kinase inhibitors, particularly targeting c-Met kinase. These compounds have shown promise in inhibiting cancer cell proliferation, offering a new avenue for cancer treatment (Wang et al., 2018).
Future Directions
properties
IUPAC Name |
N-methoxy-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(12-2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRKBLOKFWKWKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=CC=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474009 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methoxy-N-methylpicolinamide | |
CAS RN |
148493-07-6 | |
Record name | N-METHOXY-N-METHYLPICOLINAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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